6-Methoxy-3,7-dimethylbenzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by either copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents like methanol and the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, focuses on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,7-dimethylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Methoxy-3,7-dimethylbenzo[c]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3a,4-dihydro-3H- 1benzopyrano[4,3-c]isoxazole : This compound has a different substitution pattern and exhibits distinct biological activities .
6-Fluoro-7-methoxy-3-methylbenzo[c]isoxazole: This compound has similar structural features but includes a fluorine atom instead of a methoxy group.
Uniqueness
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-methoxy-3,7-dimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO2/c1-6-9(12-3)5-4-8-7(2)13-11-10(6)8/h4-5H,1-3H3 |
InChI Key |
QGIJINWXISJILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(ON=C12)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.